利血平

描述

作用机制

雷西纳明通过与血管紧张素转换酶 (ACE) 结合并抑制其作用来发挥作用。 该酶催化血管紧张素 I 转化为血管收缩物质血管紧张素 II . 通过抑制 ACE,雷西纳明降低了血管紧张素 II 的水平,从而导致血管收缩和醛固酮分泌减少。 这导致血压降低和血管阻力降低 .

科学研究应用

Pharmacological Applications

1.1 Antihypertensive Effects

Rescinnamine was historically used as an antihypertensive agent. It acts by inhibiting the release of norepinephrine and reducing peripheral vascular resistance, thus lowering blood pressure. A study involving various formulations of rescinnamine demonstrated its effectiveness in managing hypertension, highlighting its role as a viable alternative to other antihypertensive medications such as reserpine .

Table 1: Pharmacological Effects of Rescinnamine

Cancer Research Applications

Recent studies have explored the potential of rescinnamine as a lead compound in cancer therapy. Research indicates that rescinnamine can activate pro-apoptotic proteins, suggesting its role in inducing apoptosis in cancer cells. Computational modeling has been employed to modify rescinnamine's structure to enhance its efficacy against tumors while minimizing its antihypertensive effects .

2.1 Mechanism of Action

Rescinnamine's mechanism involves targeting mismatch repair proteins that contribute to cell death initiation. This unique action may allow it to function effectively as an anticancer agent without the neurotoxic side effects typically associated with other treatments .

Table 2: Rescinnamine in Cancer Research

Analytical Methods for Rescinnamine Detection

The accurate determination of rescinnamine levels is crucial for both clinical and research applications. Various analytical methods have been developed, including high-performance liquid chromatography (HPLC) and ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). These methods allow for precise quantification of rescinnamine in biological samples, facilitating pharmacokinetic studies and therapeutic monitoring.

3.1 HPLC Methodology

A collaborative study established a liquid chromatographic method using fluorescence detection for determining rescinnamine levels in Rauwolfia serpentina powders and tablets. The method demonstrated high reproducibility and reliability, making it suitable for routine analysis .

Table 3: HPLC Method Performance Metrics

| Parameter | Value |

|---|---|

| Average Recovery | 100.1% |

| Relative Standard Deviation (Reproducibility) | 5.72% - 8.61% |

| Detection Limit | 0.27 ng/mL |

生化分析

Biochemical Properties

Reserpinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

Reserpinine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Reserpinine is through inhibition of the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines .

Dosage Effects in Animal Models

The effects of Reserpinine vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Reserpinine is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Reserpinine is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: 雷西纳明可以通过涉及其前体化合物的各种化学反应合成。 一种常见的方法是将利血平与3,4,5-三甲氧基肉桂酸酯化 . 该反应通常需要酸性催化剂,并在受控温度条件下进行,以确保形成所需的酯类产物。

工业生产方法: 雷西纳明的工业生产涉及从蛇根木根部提取该化合物。 提取过程包括多个步骤,例如浸渍、过滤和使用色谱技术进行纯化 . 纯化的化合物随后进行进一步的化学修饰,以增强其药理特性。

化学反应分析

反应类型: 雷西纳明经历各种化学反应,包括:

氧化: 雷西纳明可以被氧化形成不同的衍生物,这些衍生物可能具有改变的药理特性。

还原: 还原反应可以修饰雷西纳明中的官能团,可能导致具有不同生物活性的新化合物。

常见试剂和条件:

氧化剂: 高锰酸钾、过氧化氢。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤素、烷基化剂.

相似化合物的比较

生物活性

Rescinnamine, an indole alkaloid derived from reserpine, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and hypertension management. This article explores the biological activity of rescinnamine, focusing on its cytotoxic effects, mechanisms of action, and pharmacological properties.

Rescinnamine is structurally similar to reserpine but features modifications that enhance its biological activity. The compound's mechanism primarily involves the induction of apoptosis through the activation of mismatch repair (MMR) proteins, specifically MSH2 and MSH6. Studies indicate that rescinnamine preferentially induces cell death in MSH2-proficient cells compared to deficient ones, suggesting a dependency on the MMR pathway for its cytotoxic effects .

Cytotoxicity and Anticancer Activity

Research has demonstrated that rescinnamine exhibits significant cytotoxicity against various cancer cell lines. The compound's half-maximal inhibitory concentration (IC50) values indicate its potency:

| Cell Line | IC50 (μM) | MSH2-Proficient | MSH2-Deficient |

|---|---|---|---|

| Cancer Cell Line A | 38 | Yes | No |

| Cancer Cell Line B | 115 | No | Yes |

Rescinnamine's cytotoxic effect is enhanced when used in combination with cisplatin, showing a decrease in IC50 values by 7.3-fold in MSH2-deficient cells after 24 hours . This suggests that rescinnamine may serve as a potential adjuvant therapy in cancer treatment, particularly for tumors exhibiting MMR deficiencies.

Anticholinesterase Activity

In addition to its anticancer properties, rescinnamine has been shown to possess anticholinesterase activity. This property is significant as it indicates potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The IC50 values for rescinnamine's inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are reported as follows:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 48.39 |

| Butyrylcholinesterase | 8.6 |

These results suggest that rescinnamine could play a role in enhancing cholinergic neurotransmission .

Pharmacokinetics and Clinical Applications

Historically, rescinnamine was utilized as an antihypertensive agent due to its ability to lower blood pressure effectively. It is absorbed rapidly from the gastrointestinal tract, with hypotensive effects observed within an hour post-administration . Clinical studies have indicated that rescinnamine can reduce systolic blood pressure significantly in hypertensive patients:

- Average Blood Pressure Reduction: From 220 mmHg to approximately 160 mmHg after treatment with doses ranging from 4 to 30 mg per day.

Despite its efficacy, continuous therapy is necessary to maintain blood pressure control .

Case Studies and Clinical Trials

Several case studies have documented the effectiveness of rescinnamine in clinical settings. For instance, a study involving hypertensive patients indicated that rescinnamine was well-tolerated and effective in managing high blood pressure without significant side effects. Patients reported improved quality of life with controlled blood pressure levels during therapy .

属性

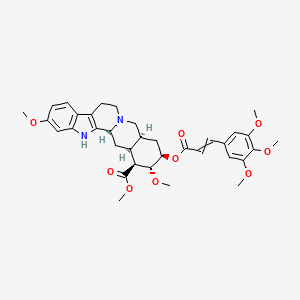

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+/t20-,24+,26-,29-,31+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZWPPUNLXJEA-QEGASFHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N2O9 | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023554 | |

| Record name | Rescinnamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rescinnamine is an odorless white to cream colored crystalline powder. (NTP, 1992) | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Practically insol in water; moderately sol in methanol, benzene, chloroform, and other organic solvents | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

SEE RAUWOLFIA ALKALOIDS. ...PRODUCE VARIABLE LOWERING OF MEAN ARTERIAL BLOOD PRESSURE...BY BLOCKING AFFERENT IMPULSES WHICH...STIMULATE SYMPATHETIC VASOPRESSOR REFLEXES NEAR LEVEL OF HYPOTHALAMUS &/OR BY DECR REACTIVITY OF PERIPHERAL SYMPATHETIC...SYSTEM THROUGH DEPLETION OF NOREPINEPHRINE @ NERVE ENDINGS. /RAUWOLFIA.../, SEE RAUWOLFIA ALKALOIDS. ALSO EXHIBIT A NON-HYPNOTIC SEDATIVE EFFECT WHICH MAY BE ASSOCIATED WITH THEIR ABILITY TO MODIFY CONCN OF SEROTONIN &/OR NOREPINEPHRINE IN BRAIN STEM. /RAUWOLFIA ALKALOIDS/ | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine needles from benzene, WHITE, OR PALE BUFF TO CREAM-COLORED CRYSTALLINE POWDER | |

CAS No. |

24815-24-5 | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rescinnamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24815-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rescinnamine [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024815245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rescinnamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rescinnamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rescinnamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESCINNAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6W1F7DJ2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

460 to 462 °F (in vacuum) (NTP, 1992), 238-239 °C (vacuum) | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。